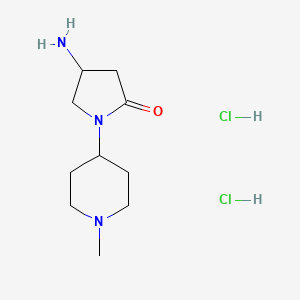

![molecular formula C10H16N2O2 B2646913 4-[(2-methyl-1H-imidazol-1-yl)methyl]oxan-4-ol CAS No. 2168486-74-4](/img/structure/B2646913.png)

4-[(2-methyl-1H-imidazol-1-yl)methyl]oxan-4-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

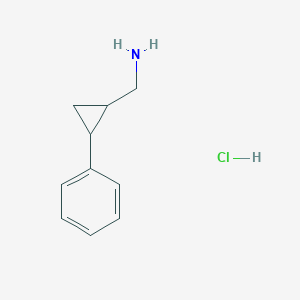

“4-[(2-methyl-1H-imidazol-1-yl)methyl]oxan-4-ol” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole derivatives show a broad range of chemical and biological properties and have become an important synthon in the development of new drugs .

Molecular Structure Analysis

The molecular structure of “4-[(2-methyl-1H-imidazol-1-yl)methyl]oxan-4-ol” includes an imidazole ring attached to an oxan-4-ol group . The imidazole ring is a five-membered heterocyclic moiety with two nitrogen atoms .Applications De Recherche Scientifique

Intramolecular Reactions Catalyzed by Copper Complexes

Research has explored intramolecular reactions such as hydroalkoxylation and hydroamination of alkynes, catalyzed by copper(I) complexes supported by N-heterocyclic carbene ligands. This includes the formation of 5- or 6-membered rings with exocyclic methylene groups for ether products and exocyclic methyl groups for imine products, highlighting the compound's role in facilitating these complex reactions (Pouy et al., 2012).

Role in Methylglyoxal Formation and Detoxification

The compound is involved in the study of methylglyoxal (MG), a highly reactive alpha-oxoaldehyde, which plays a significant role in forming advanced glycation end-products. These products are crucial in understanding the biochemical processes leading to complications in diabetes and neurodegenerative diseases, as well as their presence in foodstuffs (Nemet et al., 2006).

Antifungal Agent Synthesis

The compound has been examined for its potential in synthesizing new imidazole-containing antifungal agents, with studies focusing on its structural properties and reactivity. This research is essential for developing novel treatments against fungal infections, providing a foundation for creating more effective antifungal compounds (Attia et al., 2013).

Corrosion Inhibition in Mild Steel

Studies have also shown its derivatives' effectiveness in inhibiting corrosion in mild steel within acidic environments. The research encompasses various methods such as gravimetric, electrochemical, and SEM analyses to evaluate the protective capabilities of these compounds, demonstrating their potential in industrial applications to prevent corrosion-related damage (Ammal et al., 2018).

Propriétés

IUPAC Name |

4-[(2-methylimidazol-1-yl)methyl]oxan-4-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2/c1-9-11-4-5-12(9)8-10(13)2-6-14-7-3-10/h4-5,13H,2-3,6-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDTMIGUMJNTIQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1CC2(CCOCC2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(2-methyl-1H-imidazol-1-yl)methyl]oxan-4-ol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-[(2-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-phenylmethanone](/img/structure/B2646831.png)

![N-[(3S,4R)-4-(2-Methylpyrazol-3-yl)pyrrolidin-3-yl]acetamide](/img/structure/B2646834.png)

![{6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methanamine](/img/structure/B2646837.png)

![2-[1-(Trifluoromethyl)cyclopropyl]propan-1-amine](/img/structure/B2646838.png)

![2-Chloro-N-[3-(4-fluorophenoxy)propyl]-N-(2-methoxyethyl)acetamide](/img/structure/B2646843.png)

![dimethyl 5-(4-methoxyphenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate](/img/structure/B2646846.png)

![(1S,3R)-3-[[(2S)-2-Phenylpropanoyl]amino]cyclopentane-1-carboxylic acid](/img/structure/B2646847.png)

![ethyl 7-hydroxy-3-(4-methoxyphenyl)-8-[(3-methylpiperidin-1-yl)methyl]-4-oxo-4H-chromene-2-carboxylate](/img/structure/B2646848.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2646850.png)